molecular formula C21H19N3O B11002874 N-(2,3,4,9-Tetrahydro-1H-carbazol-1-YL)-1H-indole-5-carboxamide

N-(2,3,4,9-Tetrahydro-1H-carbazol-1-YL)-1H-indole-5-carboxamide

Cat. No.: B11002874
M. Wt: 329.4 g/mol
InChI Key: NJCTWJBEBOUAMW-UHFFFAOYSA-N
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Description

N-(2,3,4,9-Tetrahydro-1H-carbazol-1-YL)-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,9-Tetrahydro-1H-carbazol-1-YL)-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization of the Carbazole Core: The carbazole core is then functionalized with various substituents to introduce the desired functional groups.

    Coupling with Indole Derivative: The functionalized carbazole core is coupled with an indole derivative through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,9-Tetrahydro-1H-carbazol-1-YL)-1H-indole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions can be employed to replace specific functional groups with others, allowing for the fine-tuning of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2,3,4,9-Tetrahydro-1H-carbazol-1-YL)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cell signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3,4,9-Tetrahydro-1H-carbazol-1-YL)-1H-indole-5-carboxamide is unique due to its specific combination of carbazole and indole moieties, which may confer distinct biological activities and chemical properties

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide

InChI

InChI=1S/C21H19N3O/c25-21(14-8-9-17-13(12-14)10-11-22-17)24-19-7-3-5-16-15-4-1-2-6-18(15)23-20(16)19/h1-2,4,6,8-12,19,22-23H,3,5,7H2,(H,24,25)

InChI Key

NJCTWJBEBOUAMW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC5=C(C=C4)NC=C5

Origin of Product

United States

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